molecular formula C10H10N2O B085961 6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 1011-46-7

6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B085961
CAS RN: 1011-46-7
M. Wt: 174.2 g/mol
InChI Key: KSGYMLDMYPAMFV-UHFFFAOYSA-N
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Description

6-Phenyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative . It is a member of pyridazines and its molecular formula is C10H10N2O . The solubility of this compound has been studied in different mixtures of polyethylene glycol 400 (PEG 400) and water .


Synthesis Analysis

The synthesis of a similar compound, 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, was achieved by reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with n-butyl bromide in the presence of potassium carbonate . The structure of the synthesized compound was confirmed based on its FTIR, 1H-NMR, 13C-NMR, and Mass data .


Molecular Structure Analysis

The molecular structure of 6-phenyl-4,5-dihydropyridazin-3(2H)-one was confirmed based on its FTIR, 1H-NMR, 13C-NMR, and Mass data .


Physical And Chemical Properties Analysis

The molecular weight of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is 174.20 g/mol . The solubility of this compound was determined in different mixtures of polyethylene glycol 400 (PEG 400) and water at temperatures ranging from 293.2 K to 313.2 K and pressure of 0.1 MPa .

Scientific Research Applications

  • Antihypertensive Activity : Several derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for antihypertensive activities. Compounds such as 16, 19, 24, 30, 39, 42, and 45 showed significant antihypertensive activity (Siddiqui, Mishra, & Shaharyar, 2010).

  • Pharmaceutical and Pesticide Applications : The 3(2H)-Pyridazinone core, which includes 6-phenyl-4,5-dihydropyridazin-3(2H)-ones, is ubiquitous in pharmaceuticals and pesticides. They are used as selective COX-2 inhibitors for treating pain, inflammation, and fever and have applications in treating multiple sclerosis, hypertension, Alzheimer's disease, and more (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

  • Synthesis of Pyridazinone Derivatives : Research on the synthesis of various pyridazinone derivatives from 6-phenyl-4,5-dihydropyridazin-3(2H)-ones has been conducted, highlighting its role as a precursor in chemical reactions (Mishra et al., 2010).

  • Positive Inotropic Agents : These compounds have also been synthesized for their potential as positive inotropic agents, which can increase the strength of cardiac contractions (Abou-Zeid et al., 1997).

  • Solubility and Thermodynamics : Studies have been conducted on the solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various mixtures, providing insights into its physical properties and potential applications (Imran, 2019).

  • Antithrombotic Activity : Some derivatives have shown significant antithrombotic activity, making them potential candidates for the development of antihypertensive agents (Siddiqui et al., 2011).

  • Crystal Structures and Analyses : Research has been conducted on the crystal structures and Hirshfeld surface analyses of certain derivatives, contributing to the understanding of their molecular structures (Dadou et al., 2019).

  • Inodilators Synthesis and Evaluation : The compound has been evaluated for its potential as an inodilator, a type of drug that can increase cardiac output and decrease blood pressure (Kumar et al., 2008).

  • COX-2 Inhibitory Activity : Some derivatives have been studied for their cyclooxygenase-2 (COX-2) inhibitory activity, relevant in developing drugs for inflammation and pain relief (Imran, 2020).

  • Anticonvulsant and Muscle Relaxant Activities : Certain derivatives have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities, showing potential as therapeutic agents (Sharma et al., 2013).

properties

IUPAC Name

3-phenyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGYMLDMYPAMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287654
Record name 6-phenyl-4,5-dihydro-3(2h)-pyridazinone
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-phenyl-4,5-dihydropyridazin-3(2H)-one

CAS RN

1011-46-7
Record name 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
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Record name 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
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Record name 6-phenyl-4,5-dihydro-3(2h)-pyridazinone
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Record name 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone
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Synthesis routes and methods

Procedure details

A mixture of 3-benzoylpropionic acid (89 g), 80% hydrazine hydrate (25.5 ml) in ethanol (1000 ml) is refluxed for 6 hrs, cooled and filtered to give 75.6 g of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone. Bromine (70 g) is added dropwise to a solution of the above pyridazinone in acetic acid (200 ml) at 80° C. After the addition is over, the mixture is heated to 100° C. for 15 minutes, cooled, filtered and washed with isopropyl ether. The solid is slurried in water, adjusted to pH 10 and filtered to give 60 g of the product 6-phenyl-3(2H)-pyridazinone.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
S Dadou, S Kansiz, S Daoui, F El Kalai… - Acta Crystallographica …, 2019 - scripts.iucr.org
The asymmetric units of the title compounds both contain one nonplanar molecule. In 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, C17H14N2O, (I), the phenyl and pyridazine …
Number of citations: 4 scripts.iucr.org
F Shakeel, M Imran, N Haq, FK Alanazi… - Journal of Molecular …, 2017 - Elsevier
Pyridazinone derivatives are useful cardiovascular drugs which suffer from weak aqueous solubility and toxicity problems. Hence, in this work, the solubility of pyridazinone derivative ie …
Number of citations: 41 www.sciencedirect.com
M Imran - Zeitschrift für Physikalische Chemie, 2019 - degruyter.com
The aim of this study was to determine the solubility of pyridazinone derivative 6-phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6) in different “polyethylene glycol 400 (PEG 400)+water” …
Number of citations: 8 www.degruyter.com
S Alshehri, F Shakeel, P Alam, A Jouyban… - Journal of Molecular …, 2021 - Elsevier
Reported equilibrium mole fraction solubility values of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6) (3) in {Transcutol (1) + water (2)} and {PEG 400 (1) + water (2)} mixtures at five …
Number of citations: 5 www.sciencedirect.com
M Imran, N Haq, FK Alanazi, IA Alsarra… - Journal of Molecular …, 2017 - Elsevier
Pyridazinone derivatives have been investigated either pre-clinically or clinically in the treatment of various cardiovascular diseases. The main problems associated with these drugs …
Number of citations: 4 www.sciencedirect.com
M Asif, D Singh, A Singh - Global Journal of Pharmacology, 2011 - Citeseer
The synthesis of three 6-Phenyl-4-Substituted Benzylidene tetrahydro-pyridazin-3 (2H)-one derivatives (IIIA-IIIC) were synthesized from 6-phenyl-4, 5-dihydropyridazin-3 (2H)-one (II). …
Number of citations: 36 citeseerx.ist.psu.edu
M Imran - Biosciences Biotechnology Research Asia, 2016 - pdfs.semanticscholar.org
In continuation of our work related to the identification of pyridazinone derivatives as Angiotensin Converting Enzyme (ACE) inhibitors, we report herein the molecular modelling studies …
Number of citations: 3 pdfs.semanticscholar.org
M Imran, A Abida - Tropical Journal of Pharmaceutical Research, 2016 - ajol.info
6-(4-Aminophenyl)-4, 5-dihydro-3 (2H)-pyridazinone moiety is a vital structural part of many cardio-active pyridazinone derivatives which are either in clinical use or have been tested in …
Number of citations: 10 www.ajol.info
M Asif, A Singh, A Husain… - Letters in Drug Design & …, 2013 - ingentaconnect.com
Some 6-Phenyl/Biphenyl-4-yl-2-[2-(pyridin-2-ylamino)-ethyl]/-2-(2N-subtituted amin-1-yl)-ethyl-4,5- dihydropyridazin-3(2H)-one (4a-h) were synthesized by reacting 6-phenyl/biphenyl-4,…
Number of citations: 19 www.ingentaconnect.com
M Asif, S Anita - Ovidius Univ Ann Chem 2011; 22 (2) …, 2011 - anale-chimie.univ-ovidius.ro
Pyridazinone hold considerable interest relative to the preparation of organic intermediates and physiologically active compounds (21-25). Various structural modifications were carried …
Number of citations: 10 anale-chimie.univ-ovidius.ro

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